molecular formula C16H19NO B502364 N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine

Katalognummer: B502364
Molekulargewicht: 241.33g/mol
InChI-Schlüssel: SYASGOAQKAJNNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine is an organic compound with the molecular formula C16H19NO It is characterized by the presence of a benzyl group substituted with a methyl group and an ether linkage to another benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine typically involves the reaction of N-methylbenzylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes and as a catalytic agent in various chemical processes.

Wirkmechanismus

The mechanism of action of N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methylbenzylamine
  • 4-methylbenzylamine
  • N-ethylbenzylamine
  • N-methylaniline
  • Dibenzylamine

Uniqueness

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine is unique due to its specific structure, which includes both a methylbenzyl and a benzyl ether linkage. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H19NO

Molekulargewicht

241.33g/mol

IUPAC-Name

N-methyl-1-[3-[(4-methylphenyl)methoxy]phenyl]methanamine

InChI

InChI=1S/C16H19NO/c1-13-6-8-14(9-7-13)12-18-16-5-3-4-15(10-16)11-17-2/h3-10,17H,11-12H2,1-2H3

InChI-Schlüssel

SYASGOAQKAJNNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.